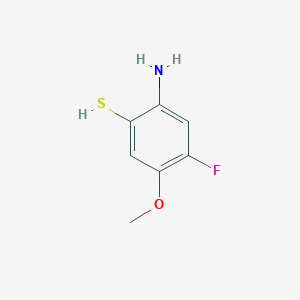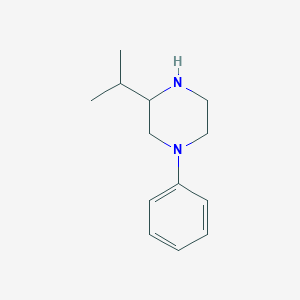
1-Phenyl-3-(propan-2-yl)piperazine
Descripción general
Descripción
1-Phenyl-3-(propan-2-yl)piperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A short synthetic route for synthesizing 2,3-substituted piperazine acetic acid esters has been reported, where optically pure amino acids were efficiently converted into 1,2-diamines .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(propan-2-yl)piperazine can be represented by the formula C13H20N2 . The piperazine moiety is often found in drugs or in bioactive molecules due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .Chemical Reactions Analysis
The synthesis of 2,3-substituted piperazines involves an intermolecular aza Michael reaction on α, β-unsaturated esters followed by a terminal intramolecular S N 2 ring closure to furnish the piperazine core . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Aplicaciones Científicas De Investigación
Pharmaceuticals: Antimicrobial and Anti-inflammatory Agents
The piperazine scaffold, which includes 1-Phenyl-3-(propan-2-yl)piperazine , is known for its use in pharmaceuticals, particularly as antimicrobial and anti-inflammatory agents . The compound’s ability to interact with various biological targets makes it valuable in the development of new medications.
Natural Products: Isolation and Derivation
Natural products often contain piperazine rings1-Phenyl-3-(propan-2-yl)piperazine can be derived from or used to synthesize compounds isolated from plants, microbes, and marine life, contributing to the discovery of new natural substances .
Bioactive Molecules: Kinase Inhibition
This compound is also significant in the development of bioactive molecules, particularly as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can be therapeutic in various diseases .
Drug Discovery: Scaffold for Pharmacophoric Groups
In drug discovery, 1-Phenyl-3-(propan-2-yl)piperazine serves as an excellent scaffold for arranging pharmacophoric groups. This is essential for the interaction of drugs with their target macromolecules, influencing the efficacy of the drug .
Chemical Synthesis: Facilitating Complex Reactions
The chemical reactivity of piperazine-based synthons, including 1-Phenyl-3-(propan-2-yl)piperazine , is leveraged in synthetic chemistry to facilitate complex reactions. This includes cyclization, annulation, and cycloaddition processes that are foundational in creating diverse chemical entities .
Antifungal Applications: Targeting Fungal Growth
1-Phenyl-3-(propan-2-yl)piperazine: derivatives have been studied for their antifungal properties. They can inhibit the growth of fungi, which is crucial in the treatment of fungal infections .
Mecanismo De Acción
Target of Action
Piperazine derivatives are often found in drugs or bioactive molecules . They are mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, depending on their structure and the therapeutic class .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have various effects depending on their structure and the therapeutic class .
Safety and Hazards
Direcciones Futuras
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This encourages the development of new, efficient, and selective methods for accessing the carbon functionalization of the piperazine ring .
Propiedades
IUPAC Name |
1-phenyl-3-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(2)13-10-15(9-8-14-13)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGHICNGHPHTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(propan-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






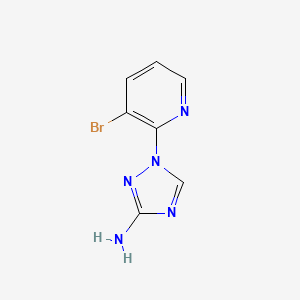
![3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1376675.png)
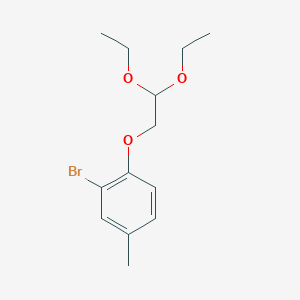


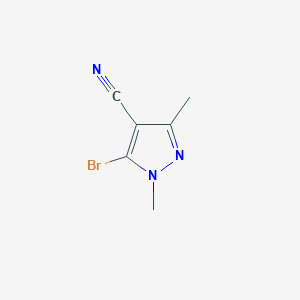
![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)



